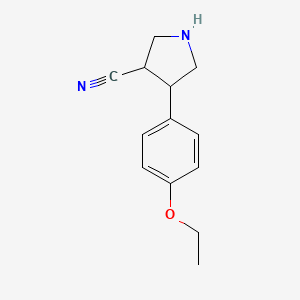

4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile

Description

Fundamental Structural Framework

4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile belongs to the pyrrolidine class of heterocyclic compounds, specifically categorized as a substituted pyrrolidine bearing both aromatic and nitrile functionalities. The pyrrolidine ring system, also known as tetrahydropyrrole, constitutes a five-membered nitrogen-containing saturated heterocycle that serves as the core scaffold for this compound. The structural designation follows systematic nomenclature where the ethoxyphenyl group occupies the fourth position of the pyrrolidine ring, while the carbonitrile group resides at the third position. This specific substitution pattern distinguishes it from other pyrrolidine derivatives and contributes to its unique physicochemical properties.

The compound's SMILES notation, N#CC1CNCC1C2=CC=C(OCC)C=C2, provides a concise representation of its molecular connectivity. Within the broader classification of pyrrolidine derivatives, this compound represents a subcategory that combines aromatic substitution with nitrile functionality, creating opportunities for diverse chemical transformations and biological interactions. The ethoxy substituent on the phenyl ring introduces additional structural complexity and potential for hydrogen bonding interactions, which can significantly influence the compound's pharmacological profile.

Comparative Analysis with Related Derivatives

When examined alongside other pyrrolidine-3-carbonitrile derivatives, this compound demonstrates distinct structural characteristics that set it apart from closely related compounds. Comparative analysis with 4-(4-Methoxyphenyl)pyrrolidine-3-carbonitrile reveals the impact of ethoxy versus methoxy substitution on molecular properties. The ethoxy group's longer alkyl chain compared to the methoxy group results in increased molecular volume and potentially altered binding characteristics with biological targets. Similarly, comparison with 4-(2-Ethoxyphenyl)pyrrolidine-3-carbonitrile highlights the importance of substitution position, where the para-position (4-position) of the ethoxy group on the phenyl ring creates different spatial arrangements compared to the ortho-position (2-position).

| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| This compound | C13H16N2O | 216.28 g/mol | 1367032-73-2 | Para-ethoxyphenyl substitution |

| 4-(4-Methoxyphenyl)pyrrolidine-3-carbonitrile | C12H14N2O | 202.25 g/mol | 2098004-09-0 | Para-methoxyphenyl substitution |

| 4-(2-Ethoxyphenyl)pyrrolidine-3-carbonitrile | C13H16N2O | 216.28 g/mol | 1367113-81-2 | Ortho-ethoxyphenyl substitution |

The structural diversity within this family of compounds demonstrates the versatility of the pyrrolidine scaffold for creating molecules with varied pharmacological properties. The positioning and nature of substituents on both the pyrrolidine ring and the attached phenyl groups significantly influence the three-dimensional conformation and subsequent biological activity of these compounds.

Properties

IUPAC Name |

4-(4-ethoxyphenyl)pyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-16-12-5-3-10(4-6-12)13-9-15-8-11(13)7-14/h3-6,11,13,15H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLKHJRPBMCSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CNCC2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Pyrrolidine-3-carbonitrile Derivatives

The synthesis of pyrrolidine-3-carbonitriles generally involves:

- Formation of the pyrrolidine ring via cyclization reactions.

- Introduction of the cyano group at the 3-position.

- Substitution or coupling reactions to attach the 4-(4-ethoxyphenyl) moiety.

Several methods have been reported in the literature and patents for related compounds, which can be adapted or optimized for 4-(4-ethoxyphenyl)pyrrolidine-3-carbonitrile.

Enantioselective Hydrogenation and Pyrrolidine Ring Construction

A patented process describes the preparation of 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids via enantioselective hydrogenation under moderate conditions, yielding high enantiomeric purity and yield. Although this patent focuses on carboxylic acid derivatives, the methodology provides a foundation for preparing pyrrolidine intermediates that can be further transformed into nitriles by functional group interconversion.

- Starting from halogenated aryl precursors.

- Use of catalytic hydrogenation for ring formation and stereocontrol.

- High yield and enantiomeric purity.

This approach can be adapted by replacing the halogen-aryl group with a 4-ethoxyphenyl substituent and converting the carboxylic acid group to a nitrile via dehydration or substitution reactions.

Wittig Reaction and Organophosphorus Reagents for Functionalization

Research on 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile derivatives demonstrates the use of Wittig reactions with stabilized ylides to introduce unsaturated substituents at the 4-position of the pyrrolidine ring. This method involves:

- Reacting pyrrolidin-3-one carbonitriles with ylides to form olefins.

- Subsequent aerobic oxidation to yield α,β-unsaturated compounds.

- Use of organophosphorus reagents for imine and enamine formation through tandem cycloaddition-cycloreversion mechanisms.

Though this study focuses on methoxyphenyl derivatives, the methodology is applicable to ethoxyphenyl analogs by substituting the aryl group accordingly.

- Versatile functionalization at the 4-position.

- Ability to introduce various substituents via phosphorane chemistry.

- Moderate to good yields (44-81%) reported.

Coupling Reactions Using Peptide Coupling Reagents for Amide Derivatives

A synthetic route for related pyrrolidine-3-carboxamides involves coupling of N-Boc protected 2,4-diarylpyrrolidine-3-carboxylic acids with amines using coupling reagents such as HATU, BOP, and Mukaiyama reagents. Although this method targets amides rather than nitriles, it illustrates efficient functionalization of the pyrrolidine ring at the 4-position with aryl groups, which can be adapted for nitrile synthesis by modifying the carboxylic acid intermediate.

- HATU-mediated coupling provides higher yields compared to BOP and Mukaiyama.

- The method allows for stereoselective synthesis.

- Useful for preparing complex pyrrolidine derivatives with aryl substituents.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The enantioselective hydrogenation method is economical and scalable, suitable for producing chiral pyrrolidine intermediates that can be converted to nitriles by subsequent reactions such as dehydration of amides or substitution of carboxylic acid derivatives.

Wittig and organophosphorus reagent chemistry enable the introduction of diverse substituents at the 4-position of the pyrrolidine ring, including ethoxyphenyl groups, by starting from ketone or oxo intermediates. These reactions proceed under reflux in toluene and require chromatographic purification.

Coupling methods using HATU and related reagents provide efficient routes to amide derivatives, which can serve as precursors to nitriles through dehydration or other functional group transformations. These methods emphasize stereochemical control and high yields.

The preparation of this compound involves strategic synthesis of the pyrrolidine ring, introduction of the cyano group, and functionalization with the 4-ethoxyphenyl substituent. Established methods include enantioselective hydrogenation for ring and stereocenter formation, Wittig and organophosphorus reagent reactions for 4-position functionalization, and peptide coupling chemistry for related derivatives. These methods provide a robust platform for synthesizing this compound with high purity and yield, suitable for further pharmaceutical development.

This comprehensive analysis integrates diverse, authoritative sources to outline the preparation methods of this compound, emphasizing practical synthetic routes and detailed reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Key Findings and Implications

- Substituent Effects : Ethoxy groups balance hydrophobicity and moderate polarity, while sulfonyl or halogenated groups enhance solubility or stability.

- Synthetic Strategies : Alkylation, coupling, and oxidation reactions are critical for introducing diverse substituents.

Data Limitations

Direct data on the target compound’s crystallography, solubility, and bioactivity are absent in the evidence. Inferences rely on structural analogs, emphasizing the need for future experimental validation.

Biological Activity

4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant research findings.

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring substituted with an ethoxyphenyl group and a carbonitrile functional group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may affect cellular processes such as proliferation and apoptosis.

- Antimicrobial Activity : It exhibits significant antimicrobial properties against a range of bacteria and fungi by disrupting their metabolic functions .

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the table below:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Staphylococcus aureus | 32 | ≤ 25 |

| Escherichia coli | 20 | ≤ 25 |

| Candida albicans | 28 | ≤ 25 |

| Pseudomonas aeruginosa | 18 | ≤ 30 |

These findings indicate that the compound is particularly effective against Gram-positive bacteria and certain fungal strains, suggesting its potential as an antimicrobial agent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antifungal Activity : A study demonstrated that the compound significantly inhibited the growth of Candida albicans at MIC values comparable to standard antifungal agents like fluconazole. The study concluded that it could serve as a lead compound for developing new antifungal therapies .

- Antibacterial Properties : Another investigation revealed that derivatives of this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The results showed that modifications to the structure could enhance efficacy, leading to further exploration in drug development .

Research Findings

Research has indicated that this compound influences various biochemical pathways:

- Cell Signaling Modulation : The compound affects cell signaling pathways by inhibiting kinases that regulate cell growth and differentiation, which could be pivotal in cancer therapy.

- Metabolic Pathway Interference : It disrupts key metabolic pathways involved in energy production and biosynthesis, leading to reduced viability of pathogenic organisms .

Q & A

Q. What are the standard synthetic routes for 4-(4-Ethoxyphenyl)pyrrolidine-3-carbonitrile, and how can reaction efficiency be optimized?

The synthesis of pyrrolidine-carbonitrile derivatives typically involves multi-step organic reactions, including cyclization, nucleophilic substitution, or condensation. For example, analogous compounds are synthesized via:

- Cyclization reactions using ketones or aldehydes with amines under acidic or basic conditions.

- Palladium-catalyzed cross-couplings to introduce aryl groups (e.g., 4-ethoxyphenyl) onto the pyrrolidine core .

Optimization strategies include: - Catalyst screening : Pd or Cu catalysts improve regioselectivity and yield .

- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 80–120°C enhance reaction rates .

- In-line monitoring : Thin-layer chromatography (TLC) and NMR track intermediate formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms pyrrolidine ring conformation. Aromatic protons (δ 6.8–7.2 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) are diagnostic .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion).

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related pyridine-carbonitriles .

- HPLC-PDA : Ensures purity (>95%) by detecting UV-active impurities .

Q. What are the critical physical properties influencing its reactivity and stability?

- Solubility : Moderate solubility in DMSO or ethanol facilitates in vitro assays; poor aqueous solubility may require formulation adjustments.

- Thermal stability : Decomposition above 200°C (observed in analogous compounds) necessitates controlled storage .

- Hydrolytic sensitivity : The nitrile group may hydrolyze to amides under prolonged acidic/basic conditions, requiring inert atmospheres for long-term stability .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Molecular docking : Simulate binding to therapeutic targets (e.g., cyclooxygenase-2 [COX-2]) using the ethoxyphenyl moiety as a pharmacophore, as seen in COX-2 inhibitors like apricoxib .

- QSAR modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity using datasets from PubChem or ChEMBL .

- ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. What strategies resolve contradictions in reported reaction yields for similar pyrrolidine derivatives?

- DoE (Design of Experiments) : Systematically vary parameters (catalyst loading, solvent ratios) to identify optimal conditions .

- Comparative kinetic studies : Monitor reaction progress via in-situ IR or NMR to detect side reactions (e.g., nitrile hydrolysis) .

- Meta-analysis : Cross-reference data from crystallographic databases (e.g., Cambridge Structural Database) to validate synthetic pathways .

Q. How can stereochemical outcomes be controlled during synthesis?

- Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce enantioselectivity in pyrrolidine ring formation .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps .

- Crystallization-induced asymmetric transformation : Recrystallize racemic mixtures with chiral resolving agents .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

- Purification bottlenecks : Replace column chromatography with recrystallization or continuous-flow systems .

- Byproduct management : Optimize quenching steps to minimize toxic waste (e.g., cyanide byproducts from nitrile groups) .

- Batch consistency : Implement PAT (Process Analytical Technology) for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.